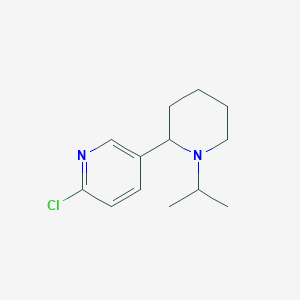
2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine is a chemical compound with the molecular formula C13H19ClN2 and a molecular weight of 238.75 g/mol . It is a pyridine derivative that has been studied for various research applications, particularly in the fields of chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with 1-isopropylpiperidine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Analyse Des Réactions Chimiques
2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a common reaction for this compound, allowing the formation of carbon-carbon bonds with various boron reagents.
Applications De Recherche Scientifique
2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine has been used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Pharmacology: The compound is investigated for its potential pharmacological properties, including its interaction with biological targets.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine depends on its specific application. In pharmacology, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The exact pathways involved can vary based on the biological context and the specific derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine can be compared with other pyridine derivatives, such as:
2-Chloro-5-iodopyridine: Another halogenated pyridine used in similar synthetic applications.
2-Chloro-5-phenylpyridine: Used in coupling reactions to form more complex aromatic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H19ClN2 |
|---|---|
Poids moléculaire |
238.75 g/mol |
Nom IUPAC |
2-chloro-5-(1-propan-2-ylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C13H19ClN2/c1-10(2)16-8-4-3-5-12(16)11-6-7-13(14)15-9-11/h6-7,9-10,12H,3-5,8H2,1-2H3 |
Clé InChI |
PWCNXYHYCTWNHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCCCC1C2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate](/img/structure/B11825160.png)
![2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825166.png)
![Methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11825184.png)



![Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11825219.png)

![tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B11825229.png)

![tert-butyl(((3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)dimethylsilane](/img/structure/B11825250.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B11825256.png)

![(3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B11825259.png)
